IRINOTECAN HYDROCHLORIDE Trihydrate
Overview
Description
IRINOTECAN HYDROCHLORIDE Trihydrate is a water-soluble analogue of camptothecin, a natural compound extracted from the Chinese tree Camptotheca acuminata . It is a topoisomerase inhibitor used primarily in chemotherapy to treat metastatic carcinoma of the colon or rectum and pancreatic adenocarcinoma . The compound was first commercially available in Japan in 1994 and was approved by the FDA in 1996 .
Mechanism of Action
Target of Action
Irinotecan Hydrochloride Trihydrate, also known as Irinotecan Hcl Trihydrate, primarily targets DNA topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional strain that arises during the unwinding of the DNA double helix .
Biochemical Pathways
Upon administration, Irinotecan is converted into its active metabolite, SN-38, by a carboxylesterase-converting enzyme primarily in the liver and gastrointestinal tract . The formation of the topoisomerase I-DNA complex prevents the religation of the DNA strands, inducing single-stranded DNA breaks . These breaks are then converted into double-stranded breaks during DNA replication, which can lead to cell death .
Pharmacokinetics
Irinotecan undergoes metabolism in the liver, where it is converted into its active metabolite, SN-38 . The drug and its metabolites are primarily excreted via the bile duct and kidneys . The elimination half-life of Irinotecan is approximately 6 to 12 hours .
Action Environment
The action of Irinotecan can be influenced by various environmental factors. For instance, the conversion of Irinotecan into its active metabolite, SN-38, is primarily carried out in the liver and gastrointestinal tract . Therefore, the function of these organs can significantly impact the efficacy of the drug. Additionally, genetic variations, such as the presence of two copies of the UGT1A1*28 gene variant, can increase the risk of side effects .
Biochemical Analysis
Biochemical Properties
Irinotecan Hydrochloride Trihydrate is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract . Both this compound and SN-38 inhibit DNA topoisomerase I , acting on the S and G2 phases of the cell cycle . They bind to the topoisomerase I-DNA complex and prevent the religation of the DNA strands .
Cellular Effects
This compound and its active metabolite SN-38 mediate antitumor activity by forming a complex with topoisomerase I and blocking its enzymatic activity, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death . In glioma models, this compound decreases the number of tumor vessels and decreases expression of VEGF and HIF-1α, inhibiting tumor growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a complex with topoisomerase I and blocking its enzymatic activity, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature for at least two weeks .
Metabolic Pathways
Upon administration, this compound is converted primarily in the liver into its active metabolite, SN-38, by carboxylesterase . Both this compound and SN-38 inhibit DNA topoisomerase I .
Transport and Distribution
It is known that the compound is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract .
Subcellular Localization
It is known that the compound is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IRINOTECAN HYDROCHLORIDE Trihydrate involves the preparation of 7-ethyl-10-hydroxycamptothecin (SN-38) as an intermediate . This intermediate is then reacted with 1-chlorocarbonyl-4-piperidinopiperidine base to obtain crude IRINOTECAN, which is purified by column chromatography and further converted into its hydrochloride trihydrate salt .
Industrial Production Methods: Industrial production of this compound typically involves a semi-synthetic approach starting from natural camptothecin. The process includes multiple steps of chemical reactions and purification to achieve the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: IRINOTECAN HYDROCHLORIDE Trihydrate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction . The compound is primarily converted into its active metabolite, SN-38, by carboxylesterase in the liver .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include hydrochloric acid, potassium hydroxide, and various organic solvents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and purity of the compound .
Major Products Formed: The major product formed from the reactions of this compound is SN-38, which is a potent inhibitor of DNA topoisomerase I . This metabolite plays a crucial role in the compound’s antitumor activity .
Scientific Research Applications
IRINOTECAN HYDROCHLORIDE Trihydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a chemotherapeutic agent for treating various cancers, including colorectal and pancreatic cancers . In biological research, it is used to study the mechanisms of DNA topoisomerase inhibition and the effects of chemotherapy on cancer cells . The compound is also used in the development of new drug formulations and delivery systems, such as liposomal formulations and nanoparticles .
Comparison with Similar Compounds
IRINOTECAN HYDROCHLORIDE Trihydrate is unique among topoisomerase inhibitors due to its water solubility and enhanced stability . Similar compounds include topotecan and camptothecin, which also inhibit DNA topoisomerase I but differ in their solubility and pharmacokinetic properties . Topotecan, for example, is less water-soluble and has a shorter half-life compared to this compound .
Properties
CAS No. |
136572-09-3 |
---|---|
Molecular Formula |
C33H41ClN4O7 |
Molecular Weight |
641.2 g/mol |
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrate;hydrochloride |
InChI |
InChI=1S/C33H38N4O6.ClH.H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;1H2/t33-;;/m0../s1 |
InChI Key |
OHNBIIZWIUBGTK-NYPSMHOZSA-N |
SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.O.O.Cl |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl |
Appearance |
Yellow solid powder |
136572-09-3 | |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7 Ethyl 10 hydroxycamptothecin 7-ethyl-10-hydroxycamptothecin Camptosar Camptothecin 11 camptothecin-11 CPT 11 CPT-11 CPT11 irinotecan irinotecan hydrochloride Irrinotecan NK012 compound SN 38 SN 38 11 SN-38 SN-38-11 SN3811 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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